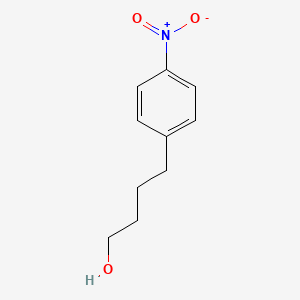

4-(4-Nitrophenyl)-1-butanol

Description

Historical Context and Evolution of Research on 4-(4-Nitrophenyl)-1-butanol

While early mentions of related nitrophenyl derivatives in chemical literature date back to the mid-20th century, dedicated research focusing specifically on this compound and its distinct properties appears to be more recent. acs.org Initial interest in similar compounds was often linked to their potential as precursors in the synthesis of more complex molecules, including dyes and other functional materials. chembk.com

The evolution of research on this compound has been closely tied to advancements in synthetic methodologies and analytical techniques. Over the years, researchers have explored various synthetic routes to this compound and its derivatives. For instance, the synthesis of related structures, like 4-[(4-nitrophenyl)thio]butanol, has been documented, involving the reaction of 4-nitrothiophenol (B108094) with 4-chloro-1-butanol. prepchem.com The study of nitrophenyl compounds, in a broader sense, has been a cornerstone in the development of organic chemistry, with applications ranging from mechanistic studies to the synthesis of biologically active molecules. researchgate.netscielo.br

Research Objectives and Significance of this compound Studies

The primary objective of research involving this compound is often its utilization as a versatile intermediate in organic synthesis. chembk.comguidechem.com The presence of both a nitro group and a hydroxyl group allows for a range of chemical transformations. The nitro group can be reduced to an amino group, providing a pathway to various aniline (B41778) derivatives, which are themselves important precursors in medicinal chemistry. mdpi.com The hydroxyl group, on the other hand, can undergo oxidation or esterification, further expanding the synthetic possibilities.

The significance of studying this compound lies in its role as a key building block for creating more complex and potentially valuable molecules. guidechem.com For example, it has been used in the chemoenzymatic synthesis of bacterial O-antigens, such as the one from Salmonella serogroup E1. chemicalbook.comchemsrc.com This highlights its importance in the field of carbohydrate chemistry and immunology. Furthermore, the broader class of nitrophenyl compounds is of significant interest in materials science and medicinal chemistry due to their electronic and biological properties. mdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7,12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYJBAQONVFIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601000562 | |

| Record name | 4-(4-Nitrophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79524-20-2 | |

| Record name | 4-Nitrobenzenebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79524-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenyl)butan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079524202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Nitrophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitrophenyl)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Nitrophenyl 1 Butanol

Conventional Synthetic Pathways to 4-(4-Nitrophenyl)-1-butanol

Conventional methods for synthesizing this compound typically rely on multi-step processes involving functional group transformations of readily available starting materials.

Reduction of 4-(4-Nitrophenyl)butyric Acid

A primary and reliable route to this compound is the reduction of its corresponding carboxylic acid, 4-(4-nitrophenyl)butyric acid. This transformation requires a reducing agent capable of converting a carboxylic acid to a primary alcohol without affecting the nitro group present on the aromatic ring. Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃-THF), are particularly well-suited for this purpose due to their high chemoselectivity for carboxylic acids. researchgate.netnih.gov

The reaction proceeds via the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. Unlike powerful hydride reagents such as lithium aluminum hydride (LiAlH₄), borane typically does not reduce nitro groups, esters, or halides under the mild conditions used for carboxylic acid reduction. researchgate.netnih.gov This selectivity is crucial for the successful synthesis of the target compound. The general reaction is as follows:

O₂NC₆H₄(CH₂)₃COOH + BH₃·THF → O₂NC₆H₄(CH₂)₃CH₂OH

Aliphatic carboxylic acids are generally reduced faster than aromatic ones. researchgate.net The presence of other functional groups can influence the reaction, but borane's mildness often permits their preservation. researchgate.net

| Reducing Agent | Solvent | Typical Temperature | Key Features |

|---|---|---|---|

| Borane-tetrahydrofuran (BH₃-THF) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | High chemoselectivity; does not reduce nitro, ester, or halide groups. researchgate.netnih.gov |

| Borane dimethyl sulfide (BMS) | Tetrahydrofuran (THF) | Room Temperature to Reflux | Less efficient for aromatic acids at room temperature; may require higher temperatures. acs.org |

| Sodium Borohydride (B1222165) / Additives | Various | Elevated Temperatures | Requires additives (e.g., I₂, H₂SO₄) to generate borane in situ; less selective. youtube.com |

| Titanium(IV) chloride / Ammonia-borane | Dichloromethane (DCM) | Room Temperature | Catalytic system tolerant of various functional groups. acs.org |

Nucleophilic Substitution Approaches

Nucleophilic substitution provides an alternative pathway for constructing the carbon skeleton of this compound. This can be conceptualized in a few ways, often involving multiple steps. A notable route begins with the reaction of p-nitrotoluene and acrylonitrile in the presence of a strong base and a polar aprotic solvent like dimethylformamide (DMF). google.com This reaction forms 4-(4-nitrophenyl)butyronitrile.

This multi-step synthesis involves:

Michael Addition: A base removes a proton from the methyl group of p-nitrotoluene, creating a carbanion. This nucleophile then attacks acrylonitrile in a Michael addition to form the butyronitrile skeleton. google.com

Hydrolysis: The resulting nitrile is hydrolyzed under acidic or basic conditions to yield 4-(4-nitrophenyl)butyric acid. google.com

Reduction: As described in the previous section, the carboxylic acid is then selectively reduced to the target alcohol, this compound.

This pathway highlights the use of nucleophilic addition to build the initial C-C framework, followed by standard functional group interconversions. masterorganicchemistry.com

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry seeks to improve upon conventional methods by employing more efficient and environmentally benign techniques, such as chemoenzymatic routes and one-pot reactions.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions. For the synthesis of this compound, a key potential step is the enzymatic reduction of the precursor, 4-(4-nitrophenyl)butyric acid. Carboxylic acid reductases (CARs) are enzymes that can selectively reduce carboxylic acids to aldehydes under exceptionally mild conditions, utilizing ATP and NADPH as cofactors. nih.govmanchester.ac.uk

While the direct enzymatic reduction of 4-(4-nitrophenyl)butyric acid to the corresponding butanol is not widely documented, this approach represents a significant advancement. The process would involve:

Enzymatic Reduction to Aldehyde: A suitable CAR enzyme would convert 4-(4-nitrophenyl)butyric acid to 4-(4-nitrophenyl)butanal.

Reduction to Alcohol: The intermediate aldehyde could then be reduced to the final alcohol, either by an alcohol dehydrogenase (ADH) enzyme in a cascade reaction or through a simple chemical reducing agent like sodium borohydride.

This method offers the advantages of high selectivity and operation under ambient temperature and pressure in aqueous media, aligning with the principles of green chemistry. nih.gov

Application in One-Pot Synthesis Schemes

One-pot syntheses enhance efficiency by performing multiple reaction steps in a single vessel, avoiding the need for intermediate purification and thus saving time, solvents, and resources. While a specific one-pot synthesis for this compound is not prominently featured in the literature, established principles can be applied to devise a potential scheme.

A hypothetical one-pot strategy could involve a Friedel-Crafts acylation followed by sequential reductions. The Friedel-Crafts reaction is a fundamental method for forming C-C bonds with aromatic rings. researchgate.netnih.gov

A possible sequence could be:

Friedel-Crafts Acylation: Nitrobenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-oxo-4-(4-nitrophenyl)butanoic acid.

In-situ Reduction: A chemoselective reducing agent is then added to the same reaction vessel. This would require a reagent capable of reducing both the ketone and the carboxylic acid functionalities while leaving the nitro group intact. A powerful reducing system, such as a modified borane reagent or catalytic hydrogenation under specific conditions, would be necessary to achieve this transformation to yield this compound.

Such a one-pot process would streamline the synthesis from simple precursors, although controlling the selectivity of the multiple reductions would be a significant challenge. fudan.edu.cnnih.gov

Reaction Condition Optimization for this compound Synthesis

Optimizing reaction conditions is critical for maximizing yield, purity, and cost-effectiveness. For the most established route—the reduction of 4-(4-nitrophenyl)butyric acid with borane—several parameters can be adjusted.

Key Optimization Parameters:

Reagent Stoichiometry: The molar ratio of the borane reagent to the carboxylic acid is crucial. A slight excess of borane is typically used to ensure complete conversion, but a large excess can lead to side reactions and complicates the work-up.

Solvent: Tetrahydrofuran (THF) is the most common solvent for borane reductions as it forms a stable complex (BH₃-THF). The concentration of the substrate in the solvent can affect reaction rates. researchgate.net

Temperature: These reductions are often performed at room temperature. acs.org Lowering the temperature (e.g., to 0 °C) can enhance selectivity, while gentle heating might be required for less reactive aromatic acids.

Additives: For aromatic carboxylic acids, which are reduced more slowly than their aliphatic counterparts, catalytic amounts of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can be added to accelerate the reaction. youtube.com

Reaction Time: Monitoring the reaction progress via techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

| Parameter | Condition | Potential Impact on Yield and Selectivity |

|---|---|---|

| Temperature | Low (0 °C) | May increase selectivity and minimize side reactions. |

| High (Reflux) | Increases reaction rate but may decrease selectivity for sensitive functional groups. | |

| Catalyst/Additive | None (Stoichiometric Borane) | Standard condition, generally effective but may be slow for aromatic acids. researchgate.net |

| Lewis Acid (e.g., BF₃·OEt₂) | Can catalyze the reaction, leading to faster conversion and potentially higher yields. youtube.com | |

| Solvent | THF | Standard, stabilizes the borane reagent. researchgate.net |

| 2-MeTHF | A greener alternative to THF, can be effective. researchgate.net |

Solvent Selection and Effects (e.g., 1-Butanol)

The choice of solvent is critical in the synthesis of this compound as it can significantly influence the reaction rate, yield, and even the reaction mechanism. In the context of the Williamson ether synthesis, which proceeds via an S(_N)2 pathway, polar aprotic solvents are generally favored. youtube.comquora.comkhanacademy.org

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, are capable of solvating the cation of the alkoxide salt, leaving the alkoxide anion relatively free and highly nucleophilic. pressbooks.pubyoutube.com This enhances the rate of the S(_N)2 reaction. In contrast, polar protic solvents, like water and alcohols (including 1-butanol itself if used as a solvent), can solvate the alkoxide anion through hydrogen bonding. This solvation shell sterically hinders the nucleophile and reduces its reactivity, thereby slowing down the S(_N)2 reaction. youtube.comquora.com

The use of 1-butanol as a reactant and potentially as a solvent in certain synthetic strategies, such as acid-catalyzed alkylation, presents a complex scenario. While it can serve as the alkylating agent, its protic nature can be detrimental in reactions requiring a highly reactive nucleophile.

Table 1: Effect of Solvent on S(_N)2 Reaction Rate

| Solvent Type | Examples | Effect on Nucleophile | S(_N)2 Reaction Rate |

| Polar Aprotic | DMF, DMSO, Acetone | Weakly solvates the nucleophile, leaving it more reactive. | Faster |

| Polar Protic | Water, Methanol, 1-Butanol | Strongly solvates the nucleophile via hydrogen bonding, reducing its reactivity. | Slower |

| Non-polar | Hexane, Toluene | Poor solubility for ionic reactants. | Very Slow / No Reaction |

This table is a generalized representation of solvent effects on S(_N)2 reactions.

Catalytic Systems and Their Influence on Yield and Purity

Various catalytic systems can be employed to improve the efficiency of the synthesis of this compound, leading to higher yields and purity.

Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions where the reactants are in different phases, a common scenario in the Williamson ether synthesis where the 4-nitrophenoxide salt may be in a solid or aqueous phase and the 1-halobutane in an organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the nucleophile (phenoxide) from the aqueous or solid phase to the organic phase where the reaction occurs. crdeepjournal.orgquizlet.com This enhances the reaction rate and can lead to higher yields by overcoming the insolubility of the reactants.

Zeolite Catalysis: In the alkylation of phenols with alcohols, solid acid catalysts like zeolites (e.g., HZSM-5 and HY) can be utilized. taylorfrancis.com These catalysts can promote the formation of both C-alkylated and O-alkylated products. The reaction conditions, such as temperature and the nature of the zeolite, can influence the selectivity towards O-alkylation (ether formation) versus C-alkylation (formation of butylphenols). For instance, studies on the alkylation of phenol (B47542) with 1-butanol over HZSM-5 and HY zeolites have shown the formation of phenyl butyl ether alongside butylphenols, with the acid site strength influencing the C-alkylation/O-alkylation ratio. taylorfrancis.com

Table 2: Comparison of Catalytic Systems for Ether Synthesis

| Catalytic System | Typical Reaction | Advantages | Potential Drawbacks |

| Phase-Transfer Catalysis (e.g., TBAB) | Williamson Ether Synthesis | Overcomes reactant insolubility, milder reaction conditions. | Catalyst removal may be required. |

| Zeolite Catalysis (e.g., HZSM-5, HY) | Phenol Alkylation | Catalyst is reusable, can be highly selective. | May require higher temperatures, potential for side products (C-alkylation). |

Stereochemical Control and Regioselectivity Considerations

Stereochemical Control: The synthesis of this compound from achiral starting materials such as 4-nitrophenol (B140041) and 1-butanol will result in an achiral product. However, if a chiral center is present in the starting materials, or if a chiral synthesis route is employed, stereochemical control becomes a crucial aspect.

The Mitsunobu reaction is a well-known method for achieving inversion of configuration at a stereocenter. organic-chemistry.orgnih.gov If a chiral, enantiomerically pure secondary butanol derivative were used as a starting material, the Mitsunobu reaction with 4-nitrophenol would proceed with a predictable inversion of stereochemistry at the alcohol's chiral center. This makes it a powerful tool for the synthesis of specific stereoisomers. nih.gov

In contrast, the Williamson ether synthesis, proceeding through an S(_N)2 mechanism, also results in an inversion of configuration at the electrophilic carbon. If, for example, a chiral 1-halobutane derivative with a stereocenter at the halogen-bearing carbon were used, the reaction with 4-nitrophenoxide would lead to the inverted ether product.

Regioselectivity: In the synthesis of this compound, the primary regiochemical consideration is the selective formation of the O-alkylated product over the C-alkylated product. The 4-nitrophenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).

Generally, O-alkylation is favored under conditions that promote S(_N)2-type reactions, such as the use of polar aprotic solvents and good leaving groups on the alkylating agent. masterorganicchemistry.com C-alkylation is more competitive under conditions that favor S(_N)1-type character or when using catalysts that promote Friedel-Crafts type alkylation, such as strong acids or certain solid acid catalysts like zeolites. researchgate.nettandfonline.com Studies on the alkylation of phenol have demonstrated that reaction conditions can be tuned to favor O-alkylation or C-alkylation. For instance, in the alkylation of phenol with 1-butanol over zeolites, para-selectivity for C-alkylation was observed to be high. taylorfrancis.com Therefore, to selectively synthesize this compound (the O-alkylated product), it is crucial to choose reaction conditions that favor nucleophilic attack by the oxygen of the phenoxide.

Spectroscopic Characterization and Structural Elucidation of 4 4 Nitrophenyl 1 Butanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(4-nitrophenyl)-1-butanol provides distinct signals corresponding to each unique proton environment in the molecule. The powerful electron-withdrawing nature of the nitro (NO₂) group causes significant deshielding of the aromatic protons, shifting their signals downfield compared to unsubstituted benzene. The protons on the phenyl ring ortho to the nitro group are the most deshielded and appear as a doublet around 8.16 ppm, while the protons meta to the nitro group appear as a doublet near 7.40 ppm. rsc.org

The aliphatic protons of the butanol chain appear further upfield. The methylene (B1212753) group attached to the hydroxyl function (-CH₂OH) is observed as a triplet at approximately 3.65 ppm. The benzylic methylene group (-Ar-CH₂-) is seen as a triplet around 2.75 ppm. The two central methylene groups of the butyl chain form a complex multiplet in the region of 1.6-1.8 ppm. A broad singlet, characteristic of the hydroxyl proton (-OH), is also present, though its chemical shift can vary depending on solvent and concentration. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.16 | Doublet | 2H | Ar-H (ortho to NO₂) |

| ~7.40 | Doublet | 2H | Ar-H (meta to NO₂) |

| ~3.65 | Triplet | 2H | -CH₂-OH |

| ~2.75 | Triplet | 2H | Ar-CH₂- |

| ~1.70 | Multiplet | 4H | -CH₂-CH₂- |

| Variable | Broad Singlet | 1H | -OH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum, the presence of the nitro group also exerts a strong influence on the chemical shifts of the aromatic carbons. The carbon atom bearing the nitro group is highly deshielded, appearing significantly downfield. Spectral data for the closely related 2-(4-nitrophenyl)ethan-1-ol show the ipso-carbon (C-NO₂) around 146.7 ppm and the other aromatic carbons between 123.7 and 129.8 ppm. rsc.org For this compound, similar shifts are expected.

The aliphatic carbons are found in the upfield region of the spectrum. The carbon attached to the hydroxyl group (C-OH) is the most deshielded of the aliphatic carbons, typically appearing around 62-63 ppm. chegg.com The other three methylene carbons of the butyl chain would appear at distinct upfield shifts, generally between 25 and 35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~149 | Ar-C (ipso, C-NO₂) |

| ~146 | Ar-C (ipso, C-CH₂) |

| ~129 | Ar-CH (meta to NO₂) |

| ~124 | Ar-CH (ortho to NO₂) |

| ~62 | -CH₂-OH |

| ~35 | Ar-CH₂- |

| ~31 | Ar-CH₂-CH₂- |

| ~28 | -CH₂-CH₂-OH |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov The IR spectrum of this compound displays several key absorption bands that confirm its structure.

A prominent, broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group; its broadness is a result of intermolecular hydrogen bonding. libretexts.orgspectroscopyonline.com The presence of the nitro group is confirmed by two strong absorption bands: an asymmetric stretching vibration typically found near 1520 cm⁻¹ and a symmetric stretching vibration around 1345 cm⁻¹.

Other significant absorptions include C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain just below 3000 cm⁻¹ and for the sp² hybridized carbons of the aromatic ring just above 3000 cm⁻¹. A strong C-O stretching vibration for the primary alcohol appears in the 1050-1075 cm⁻¹ range. spectroscopyonline.comdocbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 | O-H Stretch (broad) | Alcohol (-OH) |

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |

| 3000-2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1520 | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| ~1345 | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| ~1060 | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 195.22 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 195. However, the molecular ion of primary alcohols can be unstable and may have low abundance or be absent in electron ionization (EI) mass spectra. libretexts.orgacdlabs.com

The fragmentation pattern offers valuable structural clues. Common fragmentation pathways for primary alcohols include the loss of a water molecule (M-18), resulting in a peak at m/z 177. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also common but would lead to a very small fragment (CH₂OH⁺, m/z 31) and a large radical. A more significant fragmentation pathway involves cleavage of the C-C bonds in the butyl chain. Cleavage of the bond beta to the ring would yield a tropylium-like ion or related fragments. The loss of the entire butanol side chain could also occur, leading to fragments corresponding to the nitrophenyl moiety.

Table 4: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 195 | [C₁₀H₁₃NO₃]⁺ | Molecular Ion (M⁺) |

| 177 | [C₁₀H₁₁NO₂]⁺ | Loss of H₂O (M-18) |

| 136 | [C₇H₆NO₂]⁺ | Benzylic cleavage |

| 122 | [C₆H₄NO₂]⁺ | Phenyl-nitro fragment |

| 106 | [C₇H₈]⁺ | Toluene-like fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

Computational and Theoretical Investigations of 4 4 Nitrophenyl 1 Butanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(4-nitrophenyl)-1-butanol, these calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing its geometry and electronic properties. ias.ac.in

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ias.ac.in Applications of DFT on derivatives of this compound have been used to determine optimized geometrical parameters such as bond lengths and angles. ias.ac.in For instance, in a study on a related nitrophenyl derivative, DFT calculations at the B3LYP/6-31G(d) level of theory were used to optimize the molecular structure, which was then compared with experimental X-ray crystallography data. mdpi.com Such studies help in understanding the preferred conformation of the molecule in different environments. mdpi.com

Elucidation of Global and Local Reactivity Indices

Global and local reactivity indices, derived from conceptual DFT, are crucial for predicting the chemical reactivity of a molecule. mdpi.com These indices include chemical hardness, chemical potential, and electrophilicity, which are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap often implies higher chemical reactivity and charge transfer within the molecule. ias.ac.inbohrium.com For example, a small HOMO-LUMO gap can explain enhanced optical properties in a molecule. ias.ac.in These calculations help in identifying the most reactive sites within the this compound molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. wolfram.comarabjchem.org The MEP map displays the electrostatic potential on the electron density surface, typically using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com For molecules containing nitro groups, the oxygen atoms of the nitro group are expected to be regions of high negative potential. nih.gov In the context of this compound, the MEP map would highlight the electron-rich areas around the nitro group and the hydroxyl group, providing insights into its intermolecular interactions. nih.gov

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in crystalline solids. mdpi.comscirp.org This analysis involves partitioning the crystal electron density into molecular fragments and mapping various properties onto the resulting Hirshfeld surface. mdpi.com The analysis of d_norm maps and 2D fingerprint plots derived from the Hirshfeld surface allows for the detailed examination of intermolecular contacts, such as hydrogen bonds and van der Waals forces. mdpi.commdpi.com For example, in a study of a related nitrophenyl compound, Hirshfeld surface analysis revealed the presence of weak C-H···O hydrogen bonds, which play a significant role in the crystal packing. mdpi.com This type of analysis for this compound would elucidate the nature and extent of intermolecular forces governing its solid-state architecture. scirp.org

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.comresearchgate.net This method is widely used in drug discovery to understand the interaction between a ligand and a protein at the atomic level. researchgate.net For derivatives of this compound, molecular docking simulations can be employed to investigate their potential binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. bohrium.comuludag.edu.tr For instance, docking studies on similar nitroaromatic compounds have been used to evaluate their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. uludag.edu.tr Such simulations can provide valuable insights into the potential biological activity of this compound and guide the design of new therapeutic agents. bohrium.com

Reactivity and Mechanistic Studies Involving 4 4 Nitrophenyl 1 Butanol

Mechanistic Pathways of Nitro Group Transformations

The nitro group (-NO₂) on the phenyl ring is a versatile functional group that can undergo several transformations, most notably reduction to an amino group (-NH₂). The mechanistic course of this reduction is highly dependent on the reagents and conditions employed. Two primary pathways are generally considered for the reduction of nitroarenes: the direct (or hydrogenation) route and the condensation route.

Direct Pathway: This route involves a stepwise reduction of the nitro group without the formation of dimeric intermediates. The process typically proceeds through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates before yielding the final amine.

Step 1: Reduction of the nitro group to a nitroso group.

Step 2: Further reduction of the nitroso group to a hydroxylamine.

Step 3: Final reduction of the hydroxylamine to the amine.

This pathway is common in catalytic hydrogenation, where hydrogen gas (H₂) is activated on the surface of a metal catalyst.

Condensation Pathway: This pathway involves the reaction between intermediates formed during the reduction. Specifically, the nitrosoarene and hydroxylamine intermediates can condense to form an azoxy species (-N=N(O)-), which is then further reduced through azo (-N=N-) and hydrazo (-NH-NH-) intermediates to the final amine product.

The choice of reducing system determines which pathway is favored and the types of products that can be isolated.

| Reduction Method | Common Reagents/Catalysts | Typical Mechanism/Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Generally proceeds via the direct pathway. It is a clean method, producing water as the main byproduct. The catalyst facilitates the transfer of hydrogen to the nitro group. nih.gov |

| Chemical Reduction (Metal/Acid) | Fe/HCl, Sn/HCl, Zn/HCl | A classic method where the metal acts as the electron donor in an acidic medium. The reaction proceeds through a series of electron and proton transfers. orgosolver.com |

| Chemical Reduction (Hydride) | NaBH₄, LiAlH₄ | Sodium borohydride (B1222165) is a milder agent often used for chemoselective reductions, while lithium aluminum hydride is much stronger. LiAlH₄ can sometimes lead to azo compounds. orgosolver.com |

| Transfer Hydrogenation | Formic acid, Hydrazine (B178648) (N₂H₄) | Uses a molecule to donate hydrogen in the presence of a catalyst. For example, hydrazine decomposes to nitrogen and hydrogen atoms, which then reduce the nitro group. nih.gov |

| Electrochemical Reduction | Divided electrochemical cell | Involves the direct transfer of electrons to the nitro group at a cathode, offering high selectivity under mild conditions. nih.gov |

The presence of the hydroxyl group in 4-(4-nitrophenyl)-1-butanol is generally tolerated by many of these reduction methods, particularly catalytic hydrogenation and transfer hydrogenation, allowing for the selective conversion of the nitro group to an amine to form 4-(4-aminophenyl)-1-butanol.

Mechanistic Aspects of Hydroxyl Group Reactivity

The primary hydroxyl (-OH) group of this compound is a key site for reactivity, behaving as a nucleophile and a weak acid. Its reactions are characteristic of primary alcohols. numberanalytics.commsu.edu

Nucleophilic Reactions: The lone pairs of electrons on the oxygen atom allow it to act as a nucleophile, attacking electrophilic centers.

Etherification: The hydroxyl group can be converted into an ether. In the presence of a strong acid, the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺), which is a good leaving group. libretexts.org Subsequent attack by another alcohol molecule (or the alcohol itself) leads to an ether. Alternatively, under basic conditions, the alcohol can be deprotonated to form a more potent nucleophile, the alkoxide ion (RO⁻), which can then react with an alkyl halide in a Williamson ether synthesis. Boron-promoted ether interchange reactions have also been described for converting methoxynitroarenes using various alcohols. researchgate.net

Esterification: In the Fischer esterification reaction, this compound can react with a carboxylic acid under acidic catalysis. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which activates it for nucleophilic attack by the alcohol's hydroxyl group. chemicals.co.uk The rate of esterification can be influenced by steric hindrance around the alcohol. orgsyn.org

Oxidation Reactions: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can achieve the conversion to 4-(4-nitrophenyl)butanal.

Oxidation to Carboxylic Acid: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the primary alcohol all the way to the corresponding carboxylic acid, 4-(4-nitrophenyl)butanoic acid. uci.edu

Catalytic Aerobic Oxidation: Systems using copper complexes and nitroxide radicals (like TEMPO) can catalytically oxidize primary alcohols to aldehydes using oxygen from the air as the terminal oxidant. nih.govrsc.org The mechanism involves the formation of a reactive oxoammonium cation which is the active oxidant for the alcohol. nih.gov

| Reaction Type | Reagent Class | Product | Mechanistic Note |

| Etherification | Acid catalyst + Alcohol | Ether | Protonation of -OH creates a good leaving group (H₂O). libretexts.org |

| Esterification | Carboxylic Acid + Acid catalyst | Ester | Nucleophilic attack of the alcohol on a protonated carboxylic acid. chemicals.co.uk |

| Oxidation | Mild Oxidants (e.g., PCC) | Aldehyde | Stops at the aldehyde stage. |

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Carboxylic Acid | Oxidizes the initially formed aldehyde further to the carboxylic acid. |

| Catalytic Oxidation | Cu/TEMPO/O₂ | Aldehyde | Involves a nitroxyl/oxoammonium catalytic cycle. nih.gov |

Intermolecular Association and Aggregation Phenomena (e.g., Hydrogen Bonding, π-π Stacking)

The structure of this compound allows for significant intermolecular interactions that govern its physical properties and solid-state packing.

Hydrogen Bonding: The most prominent interaction is hydrogen bonding, facilitated by the primary hydroxyl group. The hydrogen atom of the -OH group is partially positive (δ+) and can act as a hydrogen bond donor, while the lone pairs on the oxygen atom allow it to act as a hydrogen bond acceptor. utexas.educhemistrystudent.com This leads to the formation of strong intermolecular networks (chains or rings) in the liquid and solid states, which explains its relatively high boiling point and its solubility in polar solvents. The nitro group, despite having oxygen atoms, is considered a poor hydrogen bond acceptor. unl.edu

Other Weak Interactions: Weaker C-H···O and C-H···π interactions also contribute to the stability of the supramolecular structure. Crystal structure analyses of related molecules, such as N-aryl-N′-4-nitrophenyl ureas and 4-(4-nitrophenyl)thiomorpholine, show complex networks where C-H bonds act as weak donors to oxygen acceptors (on nitro or carbonyl groups) or to the face of the aromatic ring. mdpi.comacs.org

Role in Catalytic Processes and Reaction Mechanisms

While often a substrate, this compound can also play an active role as a reagent within certain catalytic mechanisms, primarily through its alcohol functional group.

Hydrogen Donor in Transfer Hydrogenation: The butanol moiety can serve as a hydrogen source in catalytic transfer hydrogenation reactions. In this process, a catalyst (often based on transition metals like ruthenium) facilitates the transfer of hydrogen from a donor molecule (the alcohol) to an acceptor molecule (a substrate to be reduced, such as a ketone or another nitroarene). ias.ac.ingoogle.com The mechanism involves the alcohol coordinating to the metal center, followed by β-hydride elimination to form the metal-hydride active species and the corresponding aldehyde or ketone (in this case, 4-(4-nitrophenyl)butanal). This method avoids the need for high-pressure gaseous hydrogen. researchgate.net Ethanol and isopropanol (B130326) are common hydrogen donors for this purpose. researchgate.net

The general cycle for an alcohol as a hydrogen donor is:

Coordination of the alcohol to the metal catalyst.

Deprotonation of the hydroxyl group.

β-hydride elimination from the C-H bond alpha to the oxygen, forming a metal hydride and releasing a carbonyl compound.

Transfer of the hydride from the metal to the substrate.

Release of the reduced product and regeneration of the catalyst.

The presence of the nitro group on the aromatic ring makes this compound itself a potential substrate for reduction, which could lead to competitive or intramolecular reactions depending on the catalytic system used.

Proton Abstraction Mechanisms in Related Systems

Proton abstraction can occur at two main sites in this compound: the hydroxyl group and the benzylic carbon.

Hydroxyl Proton Abstraction: The hydroxyl proton is the most acidic proton in the molecule. Alcohols are weak acids and can be deprotonated by strong bases (like sodium hydride) or even weaker bases to form an alkoxide anion (4-(4-nitrophenyl)-1-butoxide). orgosolver.comchemicals.co.uk This is a fundamental step in reactions where the alcohol acts as a nucleophile, such as the Williamson ether synthesis. The acidity of the alcohol is influenced by substituents; the electron-withdrawing nitrophenyl group will slightly increase the acidity of the distant hydroxyl group compared to an unsubstituted butanol. orgosolver.com

Benzylic Proton Abstraction: The nitro group is a powerful electron-withdrawing group, a property that significantly increases the acidity of any C-H bonds on the carbon atom directly attached to the aromatic ring (the benzylic position). wikipedia.org In this compound, this corresponds to the protons on C4 of the butanol chain. Abstraction of a benzylic proton by a strong base would generate a carbanion. This negative charge is stabilized through resonance delocalization onto the nitro group, as shown in the resonance structures of the conjugate base. This increased acidity makes the benzylic position a potential site for reactions involving carbanion intermediates.

The pKa of C-H bonds alpha to a nitro group in simple nitroalkanes can be around 11 in aqueous solution, indicating significant acidity. wikipedia.org While the benzylic protons in this molecule would be less acidic than those in a simple nitroalkane, their enhanced acidity is a key mechanistic feature.

Biological Activities and Pharmaceutical Applications of 4 4 Nitrophenyl 1 Butanol and Its Derivatives

Antimicrobial Efficacy

Derivatives incorporating the 4-nitrophenyl group have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi.

Research has identified the para-nitrophenol group as a pivotal structural feature for antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria. nih.gov Various derivatives have shown promising results against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov

One study detailed the synthesis of aminobenzylated 4-nitrophenols, which exhibited significant antibacterial properties. A chlorine-substituted derivative, for instance, recorded a minimum inhibitory concentration (MIC) as low as 1.23 μM against MRSA and Enterococcus faecalis. nih.gov Another novel pleuromutilin derivative, incorporating a 4-nitrophenyl-piperazin-1-yl group, also displayed potent bactericidal effects against MRSA, proving more effective than the reference drug tiamulin. nih.gov

Similarly, hydroquinone derivatives such as 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol have shown excellent activity against Moraxella catarrhalis, with MIC values comparable to ciprofloxacin. researchgate.net The body of evidence suggests that the 4-nitrophenyl moiety is a valuable component in the design of new antibacterial agents. mdpi.com

| Derivative Class | Bacterial Strain(s) | Key Finding (MIC/MBC) | Reference |

|---|---|---|---|

| Aminobenzylated 4-nitrophenols (Chlorine derivative) | MRSA, Enterococcus faecalis | MIC: 1.23 μM | nih.gov |

| 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) | MRSA ATCC 43300 | MBC/MIC ratio of 1, indicating bactericidal effect | nih.gov |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | MIC: 11 µM (comparable to ciprofloxacin at 9 µM) | researchgate.net |

The 4-nitrophenyl structure also serves as a precursor for the development of potent antifungal agents. mdpi.com A study on nitrofuran derivatives, which contain a nitro group, demonstrated broad-spectrum antifungal activity. These compounds were effective against a variety of fungal species, including Candida, Cryptococcus neoformans, Histoplasma capsulatum, and Paracoccidioides brasiliensis. nih.gov

The most potent of these nitrofuran derivatives exhibited minimum inhibitory concentration (MIC90) values as low as 0.48 µg/mL against H. capsulatum and P. brasiliensis. nih.gov Against dermatophytes such as Trichophyton rubrum, MIC90 values were recorded at 0.98 µg/mL, and for Candida and Cryptococcus neoformans strains, values were 3.9 µg/mL. nih.gov These findings underscore the potential of nitro-containing compounds in addressing a wide range of fungal infections.

| Derivative Class | Fungal Strain(s) | Potency (MIC90) | Reference |

|---|---|---|---|

| Nitrofuran Derivatives | Histoplasma capsulatum, Paracoccidioides brasiliensis | 0.48 µg/mL | nih.gov |

| Nitrofuran Derivatives | Trichophyton rubrum, T. mentagrophytes | 0.98 µg/mL | nih.gov |

| Nitrofuran Derivatives | Candida spp., Cryptococcus neoformans | 3.9 µg/mL | nih.gov |

Anticancer and Cytotoxic Potential

Derivatives of 4-(4-nitrophenyl)-1-butanol have been extensively evaluated for their potential as anticancer agents. Substituted N-(4′-nitrophenyl)-l-prolinamides, for example, have demonstrated significant tumor inhibitory activities against several human carcinoma cell lines. nih.gov

In one study, these prolinamides were tested against gastric (SGC7901), colon (HCT-116), liver (HepG2), and lung (A549) cancer cell lines. nih.gov Derivative 4a showed exceptional activity against the A549 lung cancer line, with a cell inhibition rate of 95.41% at a concentration of 100 µM. nih.gov Other derivatives, 4s and 4u , displayed stronger potency against A549 than the standard chemotherapy drug 5-fluorouracil. nih.gov Furthermore, 4-nitrophenyl-functionalized benzofuran derivatives have shown antiproliferative effects on prostatic tumor cells (PC-3), with their activity being directly correlated with the compound's lipophilicity. nih.gov Research into nitro-substituted hydroxynaphthanilides also revealed antiproliferative activity against THP-1 and MCF-7 cancer cells. mdpi.com

| Derivative Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| N-(4′-nitrophenyl)-l-prolinamides (Compound 4a) | A549 (Lung) | 95.41% cell inhibition at 100 µM | nih.gov |

| N-(4′-nitrophenyl)-l-prolinamides (Compound 4u) | A549 (Lung) | 83.36% cell inhibition (outperforming 5-fluorouracil) | nih.gov |

| N-(4′-nitrophenyl)-l-prolinamides (Compound 4a) | HCT-116 (Colon) | 93.33% cell inhibition (outperforming reference) | nih.gov |

| 4-Nitrophenyl-functionalized benzofurans | PC-3 (Prostate) | Antiproliferative activity correlated with lipophilicity | nih.gov |

| Nitro-substituted hydroxynaphthanilides | THP-1 (Leukemia), MCF-7 (Breast) | Antiproliferative effect observed | mdpi.com |

While evaluating efficacy, researchers also assessed the cytotoxicity of these compounds on non-cancerous cells. One of the aminobenzylated 4-nitrophenols showed a better safety profile than its analogues, with no cytotoxic effects observed in human keratinocyte cells at concentrations up to 26.3 μM. nih.gov

Enzyme Inhibition Studies

The 4-nitrophenyl scaffold is a key component in the synthesis of various enzyme inhibitors. Specifically, 4-(4-nitrophenyl)thiomorpholine is a known precursor for molecules designed as kinase inhibitors and reverse transcriptase inhibitors, which are critical targets in cancer and viral therapies, respectively. mdpi.com

Furthermore, compounds such as aryl substituted 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates have been identified as inhibitors of retinoic acid metabolising enzymes in rat liver microsomes. researchgate.net In the context of anti-malarial drug development, designed derivatives of pyrimethamine and cycloguanil containing a nitrophenyl group have been studied as inhibitors of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme, a crucial target for malaria treatment. malariaworld.org

Anti-inflammatory Response Modulation

While direct studies on the anti-inflammatory properties of this compound are limited, research on structurally similar compounds provides valuable insights. For instance, 4-(phenylsulfanyl)butan-2-one, a related butanone derivative, has been shown to attenuate inflammatory responses in retinal pigment epithelium cells. nih.govnih.gov This compound effectively decreased the elevated expression of pro-inflammatory cytokines such as TNF-α, COX-2, and iNOS by modulating the NF-κB signaling pathway. nih.govnih.gov Chalcone derivatives containing a nitro group have also been reported to possess anti-inflammatory effects. mdpi.com These findings suggest that the butanol or butanone backbone, when combined with an aromatic ring system, may contribute to anti-inflammatory activity.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives based on the 4-nitrophenyl structure, several key insights have been established:

For Antibacterial Activity : The presence of a para-nitrophenol group is considered vital. nih.gov Further modifications, such as the inclusion of an indoline as the amine counterpart, can enhance activity against resistant microorganisms. nih.gov

For Anticancer Activity : The position of the nitro group on the phenyl ring significantly influences efficacy. In a series of nitro-substituted hydroxynaphthanilides, the antiproliferative effect was found to increase as the nitro group was moved from the ortho- to the para-position. mdpi.com For other derivative classes, the presence of electron-withdrawing groups like -NO2 at the para position was correlated with increased anticancer and antimicrobial potential. mdpi.com Additionally, for 4-nitrophenyl-functionalized benzofurans, a direct correlation exists between higher lipophilicity and greater anticancer potential. nih.gov

Computational Models : Quantitative structure-activity relationship (QSAR) models have been employed to predict the antibacterial activity of nitrofuran derivatives, helping to identify regions of the molecular structure that are relevant to their biological function. nih.gov

These SAR findings provide a rational basis for the future design and synthesis of more potent and selective therapeutic agents based on the this compound scaffold.

Applications of 4 4 Nitrophenyl 1 Butanol Beyond Medicinal Chemistry

Utilization in Materials Science (e.g., Optical Materials, Polymers)

The presence of the nitroaromatic group in 4-(4-nitrophenyl)-1-butanol imparts specific optical properties, making it a compound of interest for the development of optical materials and dyes. Current time information in Bangalore, IN. Nitroaromatic compounds are known for their ability to absorb light, a characteristic that is fundamental to the creation of dyes and pigments. Current time information in Bangalore, IN.researchgate.net

While direct research on polymers synthesized from this compound is limited in the provided results, the applications of structurally similar compounds offer insight into its potential. For instance, research into polymers derived from related monomers, such as 4-(4-nitrophenoxy)butanol, highlights the advantages of incorporating flexible linkages and aryl-ether moieties into polymer backbones. alfa-chemistry.com These structural features can enhance the solubility and processability of high-performance polymers while maintaining their toughness. alfa-chemistry.com The inclusion of aliphatic methylene (B1212753) spacers, like the butyl chain in this compound, can increase the degree of freedom in the polymer chain, which may bestow desirable mesogenic and optical properties to the resulting materials. alfa-chemistry.com Furthermore, related nitro-substituted compounds are recognized for their utility in materials science, such as in the development of UV absorbers and functional polymers.

Role as an Analytical Reagent

Currently, this compound is primarily utilized in laboratory research as a synthetic intermediate. It is commercially available from various suppliers for research and development purposes. scbt.comgoogle.com However, based on available search results, there is no significant documentation detailing its specific application as a routine analytical reagent or standard for instrument calibration or quantitative analysis. The related compound, 1-butanol, is offered as an analytical standard for applications such as chromatography, but this designation does not extend to this compound itself. sigmaaldrich.comthomassci.com Its principal role in a scientific context remains that of a building block for organic synthesis. chemicalbook.com

Precursor in Complex Organic Synthesis

A significant application of this compound is its role as a precursor in multi-step organic synthesis. The molecule contains two key functional groups—the nitro group and the hydroxyl group—that can be chemically transformed.

A notable and specific example of its use is in the chemoenzymatic synthesis of the bacterial O-antigen from Salmonella serogroup E1. chemicalbook.comchemsrc.com In this complex synthesis, this compound was used to create 3-O-(4-O-β-D-mannopyranosyl-α-L-rhamnopyranosyl)-α-D-galactose, demonstrating its utility in constructing intricate, biologically relevant glycoconjugates. chemicalbook.comchemsrc.com

Furthermore, the nitro group of this compound can be readily reduced to an amino group, a common and critical transformation in organic synthesis. This reaction converts this compound into 4-(4-aminophenyl)-1-butanol. The resulting aminophenyl compound is a valuable intermediate, as the amino group can be further modified to build more complex molecular architectures for various applications. google.comprepchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | scbt.comchemicalbook.comnih.gov |

| Molecular Weight | 195.22 g/mol | scbt.comchemicalbook.com |

| CAS Number | 79524-20-2 | scbt.comchemicalbook.comnih.gov |

| Density | 1.154 g/mL at 25 °C | chemicalbook.comchemsrc.com |

| Refractive Index (n20/D) | 1.557 | chemicalbook.comchemsrc.com |

| Appearance | White crystalline solid | researchgate.net |

| Solubility | Limited in water; soluble in organic solvents like ethanol. | researchgate.net |

Environmental Fate and Ecotoxicological Implications of 4 4 Nitrophenyl 1 Butanol

Biodegradation Pathways and Rates

Nitroaromatic compounds, such as 4-nitrophenol (B140041), are known to be biodegradable under certain conditions, although the nitro group can confer resistance to degradation (recalcitrance). epa.gov The primary routes for the aerobic biodegradation of the 4-nitrophenyl moiety typically involve two main pathways initiated by mono- or dioxygenase enzymes. epa.govnih.gov

One common pathway involves the oxidative removal of the nitro group, leading to the formation of hydroquinone. nih.gov This is subsequently cleaved to yield intermediates that can enter the beta-ketoadipate pathway. nih.gov Another potential pathway involves the initial reduction of the nitro group to a nitroso and then a hydroxylamino group, which can be rearranged to form aminophenol. A less common pathway involves the formation of 4-nitrocatechol, which is then further degraded. epa.gov

The butanol side chain is expected to be susceptible to oxidation. Primary alcohols are typically metabolized by alcohol dehydrogenases to the corresponding aldehyde, in this case, 4-(4-nitrophenyl)butanal, and subsequently by aldehyde dehydrogenases to the carboxylic acid, 4-(4-nitrophenyl)butanoic acid. These intermediates can then potentially undergo further degradation through beta-oxidation of the alkyl chain.

Bioaccumulation Potential in Environmental Compartments

The bioaccumulation potential of a chemical refers to its propensity to accumulate in living organisms, often in fatty tissues. This is commonly estimated using the octanol-water partition coefficient (Log Kow or Log P), where a higher value indicates greater lipophilicity and a higher potential for bioaccumulation.

Direct experimental data on the bioaccumulation of 4-(4-nitrophenyl)-1-butanol is not available. However, its potential can be estimated using quantitative structure-activity relationship (QSAR) models. The computed XLogP3 value for this compound is 2.5. This value suggests a moderate potential for bioaccumulation. Substances with Log Kow values between 3 and 4 are often considered to have a potential for bioaccumulation, while those above 4.5 are considered potentially bioaccumulative or very bioaccumulative. While the predicted Log P of 2.5 is below the common screening threshold of 3, it does not preclude the possibility of bioaccumulation in certain organisms or tissues.

For comparison, the experimental Log Kow for the related compound 4-nitrophenol is 1.91, indicating a lower bioaccumulation potential. The addition of the butyl group in this compound increases its lipophilicity compared to 4-nitrophenol.

Predicted Physicochemical Properties Relevant to Bioaccumulation

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H13NO3 | |

| Molecular Weight | 195.22 g/mol | |

| XLogP3 | 2.5 |

Environmental Transport and Distribution Models

The transport and distribution of this compound in the environment will be governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water and soil-organic-carbon partition coefficients (Kow and Koc).

With a predicted Log Kow of 2.5, this compound is expected to have moderate mobility in soil. It will likely adsorb to soil organic matter and sediment, which would limit its transport in aqueous systems but also make it more persistent in those compartments. Its water solubility is predicted to be low, further suggesting that it will tend to partition from water to solid phases.

The compound's volatility is expected to be low, meaning significant transport into the atmosphere is unlikely. The environmental fate will therefore be primarily determined by processes in soil and water. The ultimate distribution will depend on the specific characteristics of the receiving environment, such as organic matter content, pH, and microbial activity.

Ecotoxicity Assessments in Aquatic and Terrestrial Systems

Information on the ecotoxicity of this compound is limited. However, notifications to the European Chemicals Agency (ECHA) under the Classification, Labelling and Packaging (CLP) Regulation indicate that this substance is considered very toxic to aquatic life with long-lasting effects. This classification suggests that the compound has significant acute and/or chronic toxicity to aquatic organisms such as fish, daphnids, or algae, although the specific study data are not publicly detailed.

The toxicity of nitroaromatic compounds is often linked to the nitro group. For instance, 4-nitrophenol exhibits toxicity across different trophic levels. Standardized ecotoxicity tests on 4-nitrophenol have shown it to be toxic to microorganisms, which can inhibit biodegradation processes.

Ecotoxicity Data for a Related Compound: 4-Nitrophenol

| Test Organism | Endpoint | Value (mg/L) | Source |

|---|---|---|---|

| Nitrifying Bacteria | EC50 | 43.3 | |

| Pimephales promelas (Fathead Minnow) | LC50 (96h) | Data not specified | |

| Daphnia magna (Water Flea) | EC50 (48h) | Data not specified |

The butanol moiety itself has a low order of aquatic toxicity. Therefore, the ecotoxicity of this compound is likely dominated by the 4-nitrophenyl group.

Information on the terrestrial ecotoxicity of this compound is not available. Given its potential for adsorption to soil, there could be exposure to soil-dwelling organisms. The effects on these organisms would depend on the compound's bioavailability and toxicity, which remain uncharacterized.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 4-(4-Nitrophenyl)-1-butanol

This compound, with the chemical formula C10H13NO3, is structurally characterized by a butanol chain attached to a phenyl ring at the para position relative to a nitro group. ontosight.ai This arrangement of functional groups—a primary alcohol and a nitroaromatic system—imparts a unique combination of chemical and physical properties to the molecule. ontosight.ai

Physical and Chemical Properties

The compound typically presents as a white to yellow crystalline solid. chembk.comguidechem.com It has limited solubility in water but is soluble in organic solvents such as alcohols, ethers, and ketones. ontosight.aichembk.com Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol ontosight.aichemicalbook.com |

| Melting Point | 72-75 °C chembk.com |

| Boiling Point | 356.2°C at 760 mmHg guidechem.com |

| Density | 1.154 g/mL at 25 °C chembk.comguidechem.comchemicalbook.comchemsrc.com |

| Refractive Index (n20/D) | 1.557 chembk.comguidechem.comchemicalbook.comchemsrc.com |

| Flash Point | >230 °F guidechem.comchemicalbook.com |

Interactive Data Table: Physical Properties of this compound (This is a simplified representation. A fully interactive table would require specific web technologies.)

| Property | Value | Source |

| Molecular Formula | C10H13NO3 | ontosight.aichemicalbook.com |

| Molecular Weight | 195.22 g/mol | ontosight.aichemicalbook.com |

| Melting Point | 72-75 °C | chembk.com |

| Boiling Point | 356.2°C at 760 mmHg | guidechem.com |

| Density | 1.154 g/mL at 25 °C | chembk.comguidechem.comchemicalbook.comchemsrc.com |

| Refractive Index (n20/D) | 1.557 | chembk.comguidechem.comchemicalbook.comchemsrc.com |

| Flash Point | >230 °F | guidechem.comchemicalbook.com |

Synthesis and Reactivity

Several synthetic routes to this compound have been reported. One common method involves the reduction of 4-(4-nitrophenyl)butanoic acid. guidechem.comguidechem.com Another approach starts with the nitration of phenol (B47542) to produce 4-nitrophenol (B140041), which is then reacted with 1-butanol. chembk.com A further synthesis involves the reaction of 4-nitrobenzaldehyde (B150856) with a butanol derivative in the presence of a reducing agent. ontosight.ai

The reactivity of this compound is largely dictated by its two primary functional groups. The hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid and can be substituted in nucleophilic substitution reactions. cymitquimica.com The nitro group can be reduced to an amino group, forming 4-(4-aminophenyl)-1-butanol, a key intermediate for further functionalization. chemsrc.com The aromatic ring is deactivated by the electron-withdrawing nitro group, which directs electrophilic substitution to the meta positions.

Identification of Promising Avenues for Future Research

The existing body of research on this compound opens up several promising avenues for future investigation.

Advanced Synthesis and Catalysis

While several synthetic methods exist, there is potential for developing more efficient, sustainable, and scalable synthesis protocols. Research into novel catalytic systems, including organocatalysts and biocatalysts, could lead to higher yields and improved enantioselectivity, which is particularly relevant for its potential applications in medicinal chemistry.

Materials Science Applications

The presence of both a polar hydroxyl group and a nitroaromatic system suggests that this compound and its derivatives could be valuable in materials science. ontosight.ai Future research could explore its use in the development of functional polymers, liquid crystals, and nonlinear optical materials. ontosight.airesearchgate.net The ability of the nitro group to absorb light also points towards potential applications in UV absorbers and dyes. ontosight.ai

Medicinal Chemistry and Drug Discovery

Nitroaromatic compounds are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai While some derivatives of the related compound 4-(4-nitrophenyl)butan-2-ol (B3325232) have shown promise, dedicated studies on the biological activity of this compound and its derivatives are warranted. Its use as a precursor for other biologically active molecules, such as 4-thiomorpholinoaniline, highlights its potential as a scaffold in drug discovery. mdpi.com For instance, it was used in the chemoenzymatic synthesis of a bacterial O-antigen from Salmonella. chemicalbook.com

Broader Scientific Impact and Translational Prospects

The study of this compound has a broader impact on several scientific disciplines. As a well-defined bifunctional molecule, it serves as an excellent model system for studying the interplay of different functional groups and their influence on reactivity and physical properties.

The translational prospects for this compound are significant. In organic synthesis, it is a valuable intermediate for producing a variety of other compounds. chembk.com Its potential applications in materials science could lead to the development of new materials with tailored optical and electronic properties. ontosight.ai In the pharmaceutical sector, it could serve as a key building block for the synthesis of novel therapeutic agents. ontosight.aicymitquimica.com The reduction of the nitro group to an amine is a particularly important transformation, as aromatic amines are widely used in the pharmaceutical and dye industries.

Q & A

Q. What are the established synthesis routes for 4-(4-Nitrophenyl)-1-butanol, and how do traditional methods compare to emerging biocatalytic approaches?

Answer: Traditional synthesis often involves nitro-group functionalization of phenylbutanol derivatives via Friedel-Crafts alkylation or nitration of pre-formed aromatic alcohols. For example, nitration of 4-phenyl-1-butanol using nitric acid/sulfuric acid mixtures can yield the target compound, though regioselectivity must be carefully controlled to avoid ortho/meta byproducts . Emerging biocatalytic routes (e.g., using lipases or esterases) may offer greener alternatives, such as enzymatic hydrolysis of 4-nitrophenyl esters (e.g., 4-nitrophenyl butyrate) to generate intermediates, though optimization of reaction conditions (pH, temperature, solvent) is critical for yield improvement .

Q. What purification and characterization protocols are recommended for this compound?

Answer:

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) are standard methods. Purity (>95%) can be verified via GC analysis, as referenced in reagent catalogs for similar nitrophenyl derivatives .

- Characterization:

Advanced Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound and its derivatives?

Answer: Contradictions in bioactivity (e.g., antimicrobial or cytotoxic effects) may arise from:

- Metabolic variability : Metabolites like 4-nitrophenol (a common hydrolysis product) exhibit distinct biological effects. Quantifying metabolite formation (e.g., via LC-MS/MS) in assay media is essential .

- Assay conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell line sensitivity (e.g., colorectal vs. lung cancer models) can skew results. Standardize protocols using controls like 4-nitrophenol to isolate compound-specific effects .

Q. What analytical methods are optimal for quantifying this compound in complex matrices (e.g., biological samples)?

Answer:

Q. What structural modifications of this compound could enhance its bioactivity, and how can SAR studies be designed?

Answer:

- Modifications :

- SAR Design :

- Synthesize derivatives systematically (e.g., via Mitsunobu reactions for ether analogs).

- Test against standardized assays (e.g., antimicrobial disk diffusion, IC in cancer cells) with controls for nitro-reductase activity .

Future Research Directions

- Biocatalytic Optimization : Engineer thermostable lipases (e.g., LipTL) to improve enantioselectivity in asymmetric synthesis .

- Environmental Impact : Assess biodegradation pathways using OECD 301F tests to evaluate ecotoxicity .

- Targeted Drug Delivery : Conjugate with nanoparticles to enhance bioavailability and reduce nitro-group toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.